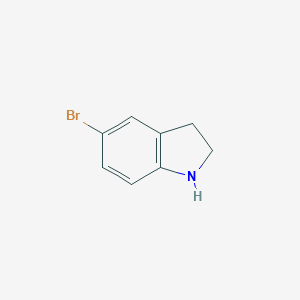

5-Bromoindoline

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN/c9-7-1-2-8-6(5-7)3-4-10-8/h1-2,5,10H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEDCHCLHHGGYBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60392231 | |

| Record name | 5-Bromoindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22190-33-6 | |

| Record name | 5-Bromoindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromoindoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 5-Bromoindoline from 5-Bromoindole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 5-bromoindoline via the reduction of 5-bromoindole. This compound is a valuable intermediate in the synthesis of various pharmacologically active compounds and functional materials. This document details the prevalent synthetic methodologies, provides structured quantitative data from cited experiments, and offers detailed experimental protocols.

Introduction

This compound serves as a crucial building block in medicinal chemistry and materials science. Its structure is a common scaffold in the development of therapeutic agents. The synthesis of this compound is most commonly achieved through the reduction of the pyrrole ring of 5-bromoindole. This transformation selectively hydrogenates the C2-C3 double bond of the indole nucleus without affecting the benzene ring or the carbon-bromine bond. Several reducing agents can accomplish this, with sodium cyanoborohydride in an acidic medium being one of the most frequently employed and well-documented methods.[1] Alternative methods include catalytic hydrogenation and reduction with silanes, although these are less specifically documented for this particular substrate.[2]

Synthetic Methodologies

The primary methods for the synthesis of this compound from 5-bromoindole involve chemical reduction. The choice of reducing agent and reaction conditions is critical to achieving high yield and purity.

Reduction with Sodium Cyanoborohydride (NaBH₃CN)

The most widely reported method for the reduction of 5-bromoindole is the use of sodium cyanoborohydride in glacial acetic acid.[1] NaBH₃CN is a mild and selective reducing agent that is stable in acidic conditions, which are necessary to protonate the indole ring and facilitate the reduction.[3][4][5] This method is effective, scalable, and generally provides good to excellent yields.

The general reaction is as follows:

Caption: Overall reaction for the synthesis of this compound.

Catalytic Hydrogenation

Catalytic hydrogenation is a green and efficient method for the reduction of double bonds. For indoles, catalysts such as platinum on carbon (Pt/C) or palladium on carbon (Pd/C) are often used.[2] The reaction is typically carried out under a hydrogen atmosphere. An acidic activator is sometimes required to facilitate the reduction of the electron-rich indole ring.[2] While this method is general for indoles, specific high-yield protocols for 5-bromoindole are less commonly detailed in readily available literature compared to the NaBH₃CN method. A potential challenge is preventing over-reduction or de-bromination.

Reduction with Triethylsilane (Et₃SiH)

Triethylsilane, in the presence of a strong acid like trifluoroacetic acid (TFA), is another effective system for the reduction of indoles to indolines.[2][6] This method, a type of ionic hydrogenation, proceeds through the protonation of the indole followed by hydride transfer from the silane.[6][7]

Data Presentation: Reduction of 5-Bromoindole with NaBH₃CN

The following table summarizes quantitative data from various reported experimental protocols for the synthesis of this compound using sodium cyanoborohydride.

| Parameter | Report 1[1] | Report 2[1] |

| Starting Material | 5-Bromoindole | 5-Bromoindole |

| Scale | 50.00 g (0.26 mol) | 8.0 g (40.8 mmol) |

| Reducing Agent | NaBH₃CN | NaBH₃CN |

| Equivalents of NaBH₃CN | 2.5 eq | 2.0 eq |

| Solvent | Acetic Acid (AcOH) | Glacial Acetic Acid |

| Solvent Volume | 500 mL | 50 mL |

| Temperature | 0°C to Room Temp. | Room Temperature |

| Reaction Time | 1 hour | 2 hours |

| Workup | Dilution with H₂O, Neutralization with NaOH (pH 8), Extraction with EA | Neutralization with NaOH (pH 8), Precipitation, Filtration |

| Yield | Not explicitly stated for isolated product (crude used directly) | 94.8% |

| Purity/Analysis | TLC monitoring | Melting Point, ¹H NMR, ¹³C NMR, MS |

Experimental Protocols

Detailed Protocol for Reduction with Sodium Cyanoborohydride (Method 1)

This protocol is based on a reported synthesis of this compound.[1]

Materials:

-

5-bromoindole (8.0 g, 40.8 mmol)

-

Sodium cyanoborohydride (NaBH₃CN) (5.3 g, 81.6 mmol)

-

Glacial acetic acid (50 mL)

-

1 M Sodium hydroxide (NaOH) solution

-

Deionized water

-

Ethyl acetate (EA) or other suitable extraction solvent

Equipment:

-

100 mL single-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath (optional, for temperature control during neutralization)

-

pH meter or pH paper

-

Büchner funnel and filter flask

-

Standard laboratory glassware for extraction and workup

Workflow Diagram:

References

- 1. Page loading... [guidechem.com]

- 2. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 3. interchim.fr [interchim.fr]

- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 5. Sodium cyanoborohydride - Wikipedia [en.wikipedia.org]

- 6. How does the reduction mechanism of triethylsilane and trans fatty acids work?_Chemicalbook [chemicalbook.com]

- 7. Reductions with hydrosilanes - Wikipedia [en.wikipedia.org]

5-Bromoindoline: A Technical Guide to Its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the physicochemical properties of 5-Bromoindoline, a key intermediate in the synthesis of various pharmacologically active compounds. This guide is intended to be a valuable resource for professionals in research and drug development, offering detailed data, experimental methodologies, and relevant biochemical context.

Core Physicochemical Properties

This compound (CAS No: 22190-33-6) is a substituted indoline derivative. Understanding its physicochemical characteristics is fundamental for its application in synthetic chemistry and drug design. Key properties are summarized below. It is important to distinguish this compound from its oxidized precursor, 5-bromoindole, as data for the latter is more prevalent in the literature.

Table 1: General Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₈BrN | [1][2] |

| Molecular Weight | 198.06 g/mol | [2] |

| Appearance | Solid, white to brown or grey powder | [1][3] |

| CAS Number | 22190-33-6 | [1][3] |

Table 2: Key Physicochemical Data

| Property | Value | Notes |

| Melting Point | 36-40 °C | Literature value.[3] |

| Boiling Point | Not available | Estimated values are often for the related compound, 5-bromoindole. |

| pKa | Not available | A predicted pKa for the related compound, 5-bromoindole, is 16.04 ± 0.30.[4][5][6] |

| Solubility | Not available | The related compound, 5-bromoindole, is reported to be soluble in organic solvents like ethanol, ether, and chloroform, with a calculated aqueous solubility of 126 mg/L.[4][5][6][7][8] |

| logP | Not available | No experimentally determined value found. |

Synthetic and Developmental Context

This compound is primarily synthesized from its precursor, 5-bromoindole. Its significance in drug development stems from its use as a versatile building block for more complex molecules with potential therapeutic applications.

Synthetic Pathway from 5-Bromoindole

The most common laboratory synthesis involves the reduction of 5-bromoindole. A typical workflow uses a reducing agent such as sodium cyanoborohydride (NaBH₃CN) in an acidic medium like acetic acid.[9]

Caption: Workflow for the synthesis of this compound via reduction.

Role in Drug Development

While this compound itself is not typically a final drug product, its precursor, 5-bromoindole, is a starting material for synthesizing compounds with significant biological activity, such as D2 (dopamine) and 5HT2 (serotonin) receptor antagonists.[10] Derivatives of 5-bromoindole are crucial in building scaffolds for anti-inflammatory, antimicrobial, and anti-tumor agents.[4][7] this compound serves as a hydrogenated, and often more stable, version of this core structure for further chemical elaboration.

Caption: Role of this compound as an intermediate in drug discovery.

Experimental Protocols

The following sections detail generalized, standard laboratory procedures for determining the key physicochemical properties of organic solids like this compound.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity. A sharp melting range (typically 0.5-1.0°C) suggests a pure compound, whereas a broad and depressed range indicates the presence of impurities.[11]

Methodology:

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 1-2 mm.[12]

-

Apparatus Setup: The capillary tube is attached to a thermometer or placed inside a heating block apparatus (e.g., Mel-Temp or Thiele tube).[11][13]

-

Heating: The sample is heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.[11]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the range.[11][14]

Solubility Determination (Shake-Flask Method)

This equilibrium method is considered the gold standard for determining the solubility of a compound in a specific solvent.[15]

Methodology:

-

Equilibration: An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, buffer, or organic solvent) in a sealed flask.

-

Agitation: The flask is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[15]

-

Phase Separation: After agitation, the suspension is allowed to stand to let undissolved solid settle. The saturated solution is then separated from the excess solid, typically by centrifugation followed by filtration through a chemically inert filter (e.g., PTFE).[15]

-

Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector. A calibration curve with standards of known concentrations is used for accurate quantification.[15]

-

Reporting: Solubility is reported in units such as mg/mL or mol/L at the specified temperature.[15]

pKa Determination (Potentiometric Titration)

The pKa, or acid dissociation constant, is critical for understanding a compound's ionization state at different pH values, which influences its solubility, absorption, and receptor binding.

Methodology:

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent (often a co-solvent system if aqueous solubility is low) to a known concentration (e.g., 1 mM).[16]

-

Calibration: A pH meter and electrode are calibrated using standard buffers (e.g., pH 4, 7, and 10).[16]

-

Titration: The sample solution is placed in a vessel with a magnetic stirrer. A calibrated pH electrode is immersed in the solution. The solution is then titrated by the gradual addition of a standardized acid (for a basic compound) or base (for an acidic compound) from a burette.[16][17]

-

Data Collection: The pH of the solution is recorded after each incremental addition of the titrant. The titration continues until a full titration curve is generated.[16]

-

Analysis: The pKa is determined from the titration curve. For a monoprotic acid or base, the pKa corresponds to the pH at the half-equivalence point, which is the inflection point of the sigmoid-shaped curve.[18]

LogP Determination (Shake-Flask Method)

The partition coefficient (LogP) measures a compound's lipophilicity by quantifying its distribution between an immiscible organic solvent (typically n-octanol) and an aqueous phase (typically water or a buffer like PBS at pH 7.4).[19]

Methodology:

-

Phase Preparation: Equal volumes of n-octanol and the aqueous phase are pre-saturated by shaking them together for 24 hours, after which the layers are separated.[20]

-

Partitioning: A small, known amount of this compound is dissolved in one of the phases. The two phases are then combined in a flask, shaken vigorously for a set period to allow for partitioning, and then left to separate completely.

-

Sampling: A precise aliquot is carefully removed from each phase, taking care not to disturb the interface.

-

Quantification: The concentration of this compound in each aliquot is determined by an appropriate analytical method, such as HPLC-UV or NMR spectroscopy.[19][20]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this ratio: LogP = log₁₀([concentration in octanol] / [concentration in aqueous]).[21]

References

- 1. This compound, 98+% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 2. This compound | C8H8BrN | CID 3411566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 97 22190-33-6 [sigmaaldrich.com]

- 4. 5-Bromoindole CAS#: 10075-50-0 [m.chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. 5-Bromoindole [chembk.com]

- 7. 5-bromoindole | 10075-50-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 8. echemi.com [echemi.com]

- 9. Page loading... [wap.guidechem.com]

- 10. BROMOINDOLE [sdfine.com]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. Determination of Melting Point [wiredchemist.com]

- 14. pennwest.edu [pennwest.edu]

- 15. benchchem.com [benchchem.com]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. pennwest.edu [pennwest.edu]

- 18. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. agilent.com [agilent.com]

- 21. acdlabs.com [acdlabs.com]

5-Bromoindoline: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of 5-Bromoindoline, a key intermediate in organic synthesis, particularly for applications in pharmaceutical and materials science research. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and applications.

Core Compound Information

This compound is a substituted indoline derivative that serves as a versatile building block in the synthesis of more complex molecules. Its chemical structure, featuring a bromine atom on the benzene ring, allows for a variety of chemical modifications, making it a valuable precursor in the development of novel compounds.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 22190-33-6 | [1][2] |

| Molecular Formula | C₈H₈BrN | [1][2] |

| Molecular Weight | 198.06 g/mol | [1][2] |

Synthesis of this compound

This compound is primarily synthesized through the reduction of 5-bromoindole. Several methods have been reported, with variations in the reducing agent and reaction conditions.

Experimental Protocol: Reduction of 5-Bromoindole

This protocol details a common method for the synthesis of this compound from 5-bromoindole using sodium cyanoborohydride.

Materials:

-

5-bromoindole

-

Glacial acetic acid

-

Sodium cyanoborohydride (NaBH₃CN)

-

1 M Sodium hydroxide (NaOH) solution

-

Ethyl acetate (EA)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

In a 100 mL single-neck bottle, dissolve 8g (40.8 mmol) of 5-bromoindole in 50 mL of glacial acetic acid.[1]

-

While stirring, add 5.3 g (81.6 mmol) of sodium cyanoborohydride to the solution.[1]

-

Continue stirring the reaction mixture at room temperature for 2 hours.[1]

-

Monitor the reaction completion using thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully adjust the pH of the solution to 8 using a 1 M sodium hydroxide solution. This will cause the product to precipitate.[1]

-

Collect the solid precipitate by suction filtration.[1]

-

Wash the filter cake with deionized water.

-

Dry the collected solid to obtain this compound. The reported yield for this method is 94.8%.[1]

Synthesis Workflow

The synthesis of this compound from indole can be visualized as a multi-step process. The following diagram illustrates a typical reaction sequence.

Applications in Research and Drug Development

This compound and its parent compound, 5-bromoindole, are valuable intermediates in the synthesis of a wide range of biologically active molecules. Their utility stems from the versatile chemistry of the indole scaffold and the ability to further functionalize the molecule at the bromine position.

Role as a Pharmaceutical Intermediate

The indole nucleus is a common feature in many pharmaceutical agents. The bromo-substituted variants, such as 5-bromoindole, serve as crucial starting materials for the synthesis of compounds targeting various diseases. For instance, 5-bromoindole is a precursor in the synthesis of molecules with anti-inflammatory, antimicrobial, and anti-tumor properties. It is also used in the development of D2 and 5HT2 antagonists.

Precursor to Kinase Inhibitors

Derivatives of 5-bromoindole have been investigated as potential inhibitors of key signaling pathways implicated in cancer. Specifically, novel 5-bromoindole-2-carboxylic acid derivatives have been synthesized and studied as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3][4] Inhibition of this pathway can disrupt cancer cell proliferation and survival.

The logical relationship for the development of these inhibitors is outlined below.

Conclusion

This compound is a key chemical intermediate with significant applications in the synthesis of pharmacologically active compounds. The synthetic routes to this molecule are well-established, providing researchers with a reliable source of this versatile building block. Its role as a precursor to potent enzyme inhibitors highlights its importance in the ongoing search for novel therapeutics. This guide provides a foundational understanding of this compound for professionals engaged in chemical synthesis and drug discovery.

References

A Technical Guide to the Spectral Analysis of 5-Bromoindoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 5-Bromoindoline (CAS: 22190-36-6), a key intermediate in various synthetic applications. The document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, details the experimental protocols for acquiring such data, and illustrates the analytical workflow and logic.

While specific experimental spectra for this compound are typically found within specialized, subscription-based databases, this guide presents predicted and characteristic data based on the compound's structure. This information serves as a robust reference for spectral interpretation, quality control, and structural verification in a research and development setting.

Spectroscopic Data Summary

The structural formula of this compound is C₈H₈BrN, with a molecular weight of approximately 198.06 g/mol .[1] The presence of a bromine atom, an aromatic ring, a secondary amine, and an aliphatic chain gives rise to a distinct spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental for elucidating the carbon-hydrogen framework of this compound.

Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.10 | d | 1H | H-6 |

| ~ 6.95 | dd | 1H | H-4 |

| ~ 6.55 | d | 1H | H-7 |

| ~ 3.80 | br s | 1H | N-H |

| ~ 3.55 | t | 2H | C(2)-H₂ (α to N) |

| ~ 3.05 | t | 2H | C(3)-H₂ (α to Ar) |

Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 150.0 | C-7a |

| ~ 132.5 | C-3a |

| ~ 130.0 | C-6 |

| ~ 128.0 | C-4 |

| ~ 112.0 | C-7 |

| ~ 111.0 | C-5 (C-Br) |

| ~ 47.5 | C-2 |

| ~ 29.5 | C-3 |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule. The data below represents typical absorption frequencies for the bonds in this compound.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~ 3400 | Medium | N-H Stretch | Secondary Amine |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic C-H |

| 2950 - 2850 | Medium | C-H Stretch | Aliphatic C-H₂ |

| ~ 1600, ~1480 | Medium | C=C Stretch (in-ring) | Aromatic Ring |

| ~ 1330 | Strong | C-N Stretch | Aromatic Amine |

| 900 - 675 | Strong | C-H Bend (out-of-plane) | Aromatic Ring |

| ~ 600 | Medium | C-Br Stretch | Aryl Halide |

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion peak will appear as a characteristic doublet (M+ and M+2) of nearly equal intensity.[2]

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Value | Interpretation | Notes |

| 197 / 199 | [M]⁺ (Molecular Ion) | Doublet peak due to ⁷⁹Br and ⁸¹Br isotopes. |

| 118 | [M - Br]⁺ | Loss of a bromine radical. |

| 91 | [C₇H₇]⁺ (Tropylium ion) or related fragment | Common fragment for aromatic compounds. |

| 170 / 172 | [M - CH₂CH₂]⁺ or [M - C₂H₄]⁺ (Retro-Diels-Alder) | Loss of ethene from the indoline ring. |

Experimental Protocols

The following are generalized protocols for obtaining the spectral data described above.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak.

-

Data Acquisition: Place the sample in the NMR spectrometer. Acquire a ¹H NMR spectrum using a standard pulse program. For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon.

-

Processing: Apply a Fourier transform to the Free Induction Decay (FID) signal. The resulting spectrum should be phase-corrected and baseline-corrected. Integrate the ¹H NMR signals to determine the relative number of protons.

IR Spectroscopy Protocol (ATR)

-

Background Collection: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Collect a background spectrum of the empty crystal to subtract atmospheric (H₂O, CO₂) and instrument-related absorptions.

-

Sample Application: Place a small amount of solid this compound powder directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. The instrument measures the absorption of infrared radiation by the sample.

-

Processing: The final spectrum is automatically generated as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry Protocol (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC). The sample is vaporized in a high vacuum environment.

-

Ionization: Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion ([M]⁺).

-

Fragmentation: The high-energy molecular ions are unstable and break apart into smaller, charged fragments and neutral radicals.

-

Mass Analysis: Accelerate the positive ions through a magnetic or electric field, which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum.

Visualization of Analytical Processes

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical framework for structural elucidation.

References

5-Bromoindoline: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromoindoline is a halogenated derivative of indoline, a bicyclic heterocyclic amine. Its structural motif is of significant interest in medicinal chemistry and drug discovery, serving as a versatile building block for the synthesis of a wide range of biologically active molecules. A thorough understanding of the physicochemical properties of this compound, particularly its solubility and stability, is paramount for its effective utilization in research and development, from early-stage discovery to formulation and manufacturing.

This in-depth technical guide provides a comprehensive overview of the available information on the solubility and stability of this compound. Due to the limited publicly available quantitative data for this specific compound, this guide also presents data from structurally related compounds to provide valuable insights. Furthermore, it details standardized experimental protocols for determining these critical parameters and includes logical workflows and pathway diagrams to support laboratory investigations.

Physicochemical Properties

A foundational understanding of the key physicochemical properties of this compound is essential for predicting its behavior in various experimental settings.

| Property | Value | Source |

| Molecular Formula | C₈H₈BrN | PubChem[1] |

| Molecular Weight | 198.06 g/mol | PubChem[1] |

| Appearance | Solid (predicted) | General Chemical Knowledge |

| Melting Point | 36-40 °C | Sigma-Aldrich[2] |

| Storage Temperature | -20°C | GoldBio[3] |

Solubility Profile

It is anticipated that this compound, being a moderately polar molecule, will exhibit good solubility in polar organic solvents and limited solubility in non-polar and aqueous solvents. For biological assays, it is common to prepare a concentrated stock solution in a solvent like dimethyl sulfoxide (DMSO) and then dilute it into an aqueous buffer or cell culture medium.[4]

Table 2: Predicted Solubility of this compound in Various Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | "Like dissolves like" principle; DMSO is a strong polar aprotic solvent. |

| Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, DMF is effective at solvating polar molecules. |

| Ethanol | Polar Protic | Moderate to High | Capable of hydrogen bonding, which can aid in solvating the indoline nitrogen. |

| Methanol | Polar Protic | Moderate to High | Similar to ethanol, but its higher polarity may slightly enhance solubility. |

| Chloroform | Non-polar | Moderate | The bromine atom may contribute to some solubility in chlorinated solvents. |

| Dichloromethane | Non-polar | Moderate | Similar to chloroform. |

| Water | Polar Protic | Low | The presence of the non-polar bromo-benzene ring is expected to limit aqueous solubility. |

| Hexane | Non-polar | Very Low | Significant polarity mismatch between the solute and solvent. |

Experimental Protocol for Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[5]

Objective: To determine the equilibrium solubility of this compound in a selection of relevant solvents at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., DMSO, ethanol, water)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a thermostatic shaker set at a constant temperature (e.g., 25°C or 37°C). Agitate the vials for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for a period to allow the excess solid to sediment. Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately filter the supernatant through a syringe filter into a clean vial to remove any remaining particulate matter.

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by analyzing the standard solutions using a validated HPLC method.

-

Dilute the filtered sample solutions to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted samples by HPLC to determine the concentration of this compound.

-

-

Calculation: Calculate the solubility of this compound in each solvent based on the measured concentration and any dilution factors used. Express the solubility in units such as mg/mL or mol/L.

References

5-Bromoindoline: A Technical Guide to Commercial Availability, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromoindoline is a halogenated heterocyclic compound that serves as a crucial building block in medicinal chemistry and organic synthesis. Its indoline core, substituted with a bromine atom at the 5-position, provides a versatile scaffold for the development of a wide range of biologically active molecules. The bromine atom enhances the molecule's reactivity, making it an ideal intermediate for various chemical transformations, including palladium-catalyzed cross-coupling reactions. This technical guide provides an in-depth overview of the commercial availability of this compound, detailed experimental protocols for its synthesis and purification, and its applications in the synthesis of pharmacologically relevant compounds.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers. The purity and quantity offered can vary, catering to both small-scale research and larger-scale drug development needs. Below is a summary of prominent suppliers and their typical product specifications.

| Supplier | Purity/Assay | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| Sigma-Aldrich | 97% | 22190-33-6 | C₈H₈BrN | 198.06 | Available in various quantities. |

| Thermo Scientific Chemicals | 98+% | 22190-33-6 | C₈H₈BrN | 198.06 | Formerly part of the Alfa Aesar portfolio. |

| Fisher Scientific | 98+% | 22190-33-6 | C₈H₈BrN | 198.06 | |

| MyBioSource | Research Grade | 22190-33-6 | C₈H₈BrN | 198.06 | Marketed for metabolic research studies.[1] |

Experimental Protocols

The following section details established experimental procedures for the synthesis and purification of this compound.

Synthesis of this compound via Reduction of 5-Bromoindole

A common and effective method for synthesizing this compound is the reduction of 5-bromoindole using a mild reducing agent such as sodium cyanoborohydride.[2]

Materials:

-

5-bromoindole

-

Glacial acetic acid

-

Sodium cyanoborohydride (NaBH₃CN)

-

1 M Sodium hydroxide (NaOH) solution

-

Ethyl acetate (EA)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

In a suitable reaction vessel, dissolve 5-bromoindole (e.g., 8 g, 40.8 mmol) in glacial acetic acid (e.g., 50 mL).[2]

-

While stirring the solution, add sodium cyanoborohydride (e.g., 5.3 g, 81.6 mmol) portion-wise.[2]

-

Continue stirring the reaction mixture at room temperature for approximately 2 hours.[2]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion of the reaction, carefully adjust the pH of the mixture to 8 using a 1 M sodium hydroxide solution. This will cause a solid to precipitate.[2]

-

Collect the precipitated solid by suction filtration.[2]

-

Wash the filter cake with deionized water.

-

Dry the collected solid to obtain the crude this compound. A reported yield for this procedure is 94.8%.[2]

Purification of this compound

For applications requiring high purity, the crude this compound can be further purified by recrystallization or column chromatography.

Recrystallization:

-

Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or a mixture with water).

-

If colored impurities are present, hot filtration can be performed.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography:

-

Prepare a silica gel column using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Analyze the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

Role in the Synthesis of Biologically Active Molecules

This compound is not typically known for its own direct biological activity but serves as a pivotal intermediate in the synthesis of various pharmacologically active compounds. Its utility lies in the ability to introduce diverse functional groups at the 5-position of the indoline scaffold through reactions such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination. These reactions are fundamental in drug discovery for creating libraries of compounds for screening.

Derivatives of 5-bromoindole have been investigated for their potential as inhibitors of key signaling pathways implicated in cancer, such as those involving the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Below is a diagram illustrating the general workflow from this compound to the generation of biologically active derivatives.

Caption: Synthetic workflow from this compound to lead compounds.

This workflow highlights how the initial this compound scaffold is functionalized through various chemical reactions to generate a library of diverse compounds. These compounds are then subjected to biological screening to identify potential lead candidates for further drug development.

References

An In-depth Technical Guide to the Core Chemical Reactions of 5-Bromoindoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromoindoline is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The presence of a bromine atom on the aromatic ring and a reactive secondary amine provides two key handles for a wide array of chemical transformations. This technical guide provides a comprehensive overview of the core chemical reactions involving this compound, including its synthesis, N-functionalization (N-alkylation and N-acylation), palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck), and electrophilic aromatic substitution. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to serve as a practical resource for researchers in the field.

Introduction

The indoline scaffold is a privileged structure found in numerous natural products and pharmaceutically active compounds. The introduction of a bromine atom at the 5-position of the indoline ring system creates a valuable intermediate, this compound, which can be further functionalized to generate diverse libraries of molecules for drug discovery and materials science applications. The bromine atom serves as a versatile handle for various cross-coupling reactions, while the secondary amine is readily amenable to alkylation and acylation. This guide details the fundamental reactivity of this compound, providing researchers with the necessary information to effectively utilize this important synthetic intermediate.

Synthesis of this compound and N-Protected Derivatives

The most common route to this compound involves the bromination of an N-protected indoline followed by deprotection. N-acetylation is a frequently employed protection strategy.

Synthesis of 1-Acetyl-5-bromoindoline

The synthesis of 1-acetyl-5-bromoindoline is typically achieved by the direct bromination of N-acetylindoline.

Experimental Protocol:

A solution of N-acetylindoline (0.40 mol) in 1,2-dichloroethane (540 g) is prepared in a reaction vessel and stirred to obtain a homogeneous mixture. The mixture is then cooled to a temperature between 0 and 5°C. Bromine (0.48 mol) is added slowly to the cooled reaction mixture. Following the addition, the mixture is neutralized with a saturated aqueous solution. The organic layer is separated, washed, dried, and concentrated under reduced pressure to yield 1-acetyl-5-bromoindoline.

Synthesis of this compound

The deprotection of 1-acetyl-5-bromoindoline to afford this compound can be accomplished under acidic conditions.

Experimental Protocol:

To a reaction flask containing 1-acetyl-5-bromoindoline (0.16 mol), concentrated hydrochloric acid (31 g) and ethanol (41 g) are added. The mixture is stirred thoroughly and heated to 78°C for 4 hours, with the reaction progress monitored by chromatography. Upon completion, the reaction mixture is neutralized with a sodium hydroxide solution (55 g). The organic phase is separated, and the aqueous phase is extracted with chloroform (3 x 445 g). The combined organic layers are then concentrated to yield this compound.[1]

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Purity (%) |

| 1-Acetyl-5-bromoindoline | Concentrated HCl | Ethanol/Water | 78 | 4 | This compound | 98.04 | ≥99 |

N-Functionalization Reactions

The secondary amine of this compound is a key site for introducing molecular diversity through N-alkylation and N-acylation reactions.

N-Alkylation

N-alkylation of this compound introduces alkyl substituents on the nitrogen atom. This can be achieved using various alkylating agents under basic conditions. A notable example is the N-benzylation of this compound.

Experimental Protocol for N-Benzylation:

To a solution of this compound in a suitable solvent such as acetonitrile, a base like potassium carbonate is added. The suspension is stirred at room temperature before the dropwise addition of benzyl bromide. The reaction mixture is then heated to reflux and monitored by TLC. Upon completion, the mixture is worked up by extraction and purified by chromatography to yield N-benzyl-5-bromoindoline.

References

The Strategic Synthesis and Enduring Importance of 5-Bromoindoline in Organic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: From Obscurity to a Cornerstone Intermediate

5-Bromoindoline, a halogenated derivative of the indoline scaffold, has carved a significant niche in the landscape of organic synthesis. While its precise first synthesis is not prominently documented in early chemical literature, its emergence is intrinsically linked to the broader exploration of indole and indoline chemistry that began in the late 19th and early 20th centuries. The foundational Fischer indole synthesis, discovered in 1883, opened the door to a vast array of indole derivatives, which in turn, spurred investigations into their reduced indoline counterparts.[1] The development of catalytic hydrogenation methods in the early 20th century provided the essential tools for converting indoles to indolines, a critical step in accessing compounds like this compound.[2][3] Initially, this compound was often viewed as a synthetic intermediate en route to the more electronically versatile 5-bromoindole. However, its unique reactivity and structural features have established it as a valuable building block in its own right, particularly in the synthesis of complex bioactive molecules and functional materials.[4] This guide provides a comprehensive historical context, detailed experimental methodologies, and an overview of the applications of this compound in modern organic synthesis.

Core Synthetic Methodologies: A Historical and Modern Perspective

The preparation of this compound has evolved from classical multi-step procedures to more streamlined and efficient modern protocols. Historically, its synthesis was often a secondary objective, arising from the desire to modify the electronic properties of the indole ring. Contemporary methods, however, are highly optimized for yield and purity, reflecting its importance as a starting material.

The two primary strategies for the synthesis of this compound are:

-

Reduction of 5-Bromoindole: This is the most direct and commonly employed method. The aromatic pyrrole ring of 5-bromoindole is selectively reduced to afford this compound.

-

Multi-step Synthesis from Indole: This approach involves the initial reduction of indole to indoline, followed by protection of the nitrogen, bromination, and subsequent deprotection.

Quantitative Data on Synthetic Preparations

The following table summarizes quantitative data for the key synthetic methods for preparing this compound and its precursor, 5-bromoindole.

| Reaction | Starting Material | Reagents and Conditions | Yield (%) | Reference |

| Synthesis of 5-Bromoindole | Indole | 1. Sodium bisulfite, ethanol/water; 2. Acetic anhydride; 3. Bromine, water, 0-5°C; 4. Sodium hydroxide | 61 | [5] |

| Reduction of 5-Bromoindole | 5-Bromoindole | Sodium cyanoborohydride, glacial acetic acid, room temperature | 94.8 | [1] |

| Deacetylation of 1-Acetyl-5-bromoindoline | 1-Acetyl-5-bromoindoline | Concentrated hydrochloric acid, ethanol, 78°C | 98.04 | [6] |

| Multi-step synthesis of this compound from Indole | Indole | 1. Pd/C, H₂, toluene; 2. Acetyl chloride, K₂CO₃; 3. Bromine, 1,2-dichloroethane; 4. Conc. HCl, methanol | 90.32 (final step) | [7] |

Experimental Protocols

Protocol 1: Synthesis of 5-Bromoindole via the Modified Thesing Method[5]

This protocol outlines a classical approach to synthesizing the precursor to this compound.

-

Preparation of Sodium Indoline-2-Sulfonate:

-

Dissolve 50g of indole in 100 ml of ethanol.

-

Add this solution to a solution of 100g of sodium bisulfite in 300 ml of water.

-

Stir the mixture overnight.

-

Collect the resulting light tan solid by vacuum filtration, wash with ether, and dry. (Yield: 97%).

-

-

Acetylation:

-

Suspend 30g of sodium indoline-2-sulfonate in 300 ml of acetic anhydride.

-

Stir the suspension at 70°C for 1 hour.

-

Increase the temperature to 90°C for 2 hours.

-

Cool the suspension to room temperature, filter, and wash with acetic anhydride.

-

-

Bromination and Hydrolysis:

-

Dissolve the acylated material from the previous step in 150 ml of water at 0-5°C.

-

Add 40g of bromine dropwise, maintaining the temperature below 5°C.

-

Stir at 0-5°C for 1 hour, then allow to warm to room temperature.

-

Add a solution of 10g of sodium bisulfite in 30 ml of water to quench excess bromine.

-

Neutralize the solution with 40% NaOH, keeping the temperature below 30°C.

-

Stir the solution overnight at 50°C.

-

Make the solution basic with 40% NaOH and stir for an additional 3 hours at 50°C.

-

Collect the precipitate by vacuum filtration, wash with water, and air dry.

-

Recrystallize from ethanol and water to yield 5-bromoindole (Overall Yield: 61%).

-

Protocol 2: Reduction of 5-Bromoindole to this compound[1]

This method provides a high-yielding synthesis of this compound from its indole precursor.

-

Reaction Setup:

-

In a 100mL single-neck flask, add 8g (40.8mmol) of 5-bromoindole and 50mL of glacial acetic acid.

-

Stir the mixture to dissolve the starting material.

-

-

Reduction:

-

To the stirred solution, add 5.3g (81.6mmol) of sodium cyanoborohydride in portions.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Isolation:

-

Once the reaction is complete, adjust the pH to 8 with a 1 mol/L sodium hydroxide solution. This will cause a solid to precipitate.

-

Collect the solid by suction filtration.

-

Dry the filter cake to obtain 7.5g of this compound (Yield: 94.8%).

-

Protocol 3: Multi-step Synthesis of this compound from Indole[7][8]

-

Hydrogenation of Indole to Indoline:

-

In a high-pressure reactor, combine 100g of indole, 12g of 10% palladium on carbon, and 180g of toluene.

-

Pressurize the reactor with hydrogen to 2.20 MPa and heat to 100°C.

-

After the reaction is complete, filter to remove the catalyst and concentrate the filtrate to obtain indoline.

-

-

N-Acetylation of Indoline:

-

Combine 16g of indoline, 140g of 1,2-dichloroethane, and 18.56g of anhydrous potassium carbonate.

-

Cool the mixture to 0°C and slowly add 11g of acetyl chloride.

-

After the reaction, the mixture is worked up to yield N-acetylindoline.

-

-

Bromination of N-Acetylindoline:

-

Dissolve 65g of N-acetylindoline in 540g of 1,2-dichloroethane and cool to 0-5°C.

-

Slowly add 76.80g of bromine.

-

Upon completion, the reaction is neutralized and worked up to give N-acetyl-5-bromoindoline.

-

-

Deacetylation to this compound:

-

Combine 38g of N-acetyl-5-bromoindoline, 41g of concentrated hydrochloric acid, and 50g of methanol.

-

Heat the mixture at 70°C.

-

Neutralize with 30% sodium hydroxide solution.

-

Extract the product with dichloromethane.

-

Combine the organic layers and remove the solvent to obtain 28.32g of this compound (Yield: 90.32%).

-

Key Applications in Organic Synthesis

This compound serves as a versatile precursor in the synthesis of a variety of more complex molecules. Its primary application is in the preparation of 5-bromoindole, which is a key intermediate in the synthesis of pharmaceuticals, including antimigraine drugs of the triptan class and potential anticancer agents.[1][8] The bromine atom at the 5-position provides a reactive handle for a wide range of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse substituents.[5]

Beyond its role as a precursor to 5-bromoindole, the this compound scaffold itself is incorporated into bioactive molecules. The saturated pyrrolidine ring of indoline provides a three-dimensional structure that can be advantageous for binding to biological targets. For instance, derivatives of this compound have been investigated for their potential as anticancer agents.[9]

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic transformations involving this compound.

Caption: Synthetic routes to this compound and its applications.

Caption: Experimental workflow for the synthesis and an application of this compound.

Conclusion

This compound has transitioned from a relatively obscure intermediate to a valuable and strategically important building block in organic synthesis. Its accessibility through well-established synthetic routes, primarily the reduction of 5-bromoindole or a multi-step sequence from indole, makes it a readily available starting material for a wide range of applications. While historically often used as a precursor to 5-bromoindole, its own unique structural and electronic properties are increasingly being harnessed in the synthesis of complex bioactive molecules. The continued exploration of new synthetic methodologies and applications will undoubtedly further solidify the position of this compound as a cornerstone of modern medicinal and materials chemistry.

References

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 5-Bromoindole synthesis - chemicalbook [chemicalbook.com]

- 6. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Page loading... [wap.guidechem.com]

- 8. spectrabase.com [spectrabase.com]

- 9. researchgate.net [researchgate.net]

The Potential Biological Activities of 5-Bromoindoline Derivatives: A Technical Guide

The indole nucleus is a prominent scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with diverse pharmacological activities.[1][2] Among its halogenated derivatives, 5-bromoindoline has emerged as a versatile intermediate for the synthesis of molecules with significant biological potential.[3] This technical guide provides an in-depth overview of the current research landscape surrounding this compound derivatives, with a focus on their anticancer, antimicrobial, and neuroprotective activities. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents.

Anticancer Activity

Derivatives of this compound have demonstrated considerable promise as anticancer agents, with numerous studies highlighting their potent cytotoxic effects against a range of human cancer cell lines.[4] The primary mechanism of action for many of these compounds involves the inhibition of key receptor tyrosine kinases (RTKs), such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), which are crucial for tumor growth, proliferation, and angiogenesis.[4][5]

Quantitative Analysis of Anticancer Potency

The in vitro anticancer activity of various this compound derivatives has been quantified, primarily through the determination of their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) values. A summary of these findings is presented below.

Table 1: In Vitro Anticancer Activities of 1-Benzyl-5-bromoindolin-2-one Derivatives

| Compound | MCF-7 (Breast Cancer) IC50 (µM) | A-549 (Lung Cancer) IC50 (µM) | VEGFR-2 Inhibition IC50 (µM) |

| 7c | 7.17 ± 0.94 | - | 0.728 |

| 7d | 2.93 ± 0.47 | 9.57 ± 0.62 | 0.503 |

| 12c | 27.65 ± 2.39 | 12.20 ± 1.54 | - |

| 12d | 13.92 ± 1.21 | - | - |

| Doxorubicin | 4.30 ± 0.84 | - | - |

| Data sourced from a study on 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones.[6] |

Table 2: In Vitro Anticancer Activities of 5-Bromo-7-azaindolin-2-one Derivatives

| Compound | HepG2 (Liver Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | Skov-3 (Ovarian Cancer) IC50 (µM) |

| 23p | 2.357 | 3.012 | - |

| Sunitinib | 31.594 | 49.036 | - |

| Data from a study on 5-bromo-7-azaindolin-2-one derivatives containing a 2,4-dimethyl-1H-pyrrole-3-carboxamide moiety.[7] |

Table 3: Cytotoxicity of a 5-bromo-3-(N-substituted-thiosemicarbazono)-1H-2-indolinone Derivative

| Compound | Cell Line | log10(GI50) |

| 2f | BT-549 (Breast Cancer) | -6.40 |

| NCI-H23 (Non-small cell lung cancer) | -6.10 | |

| IGROV1 (Ovarian Cancer) | -6.02 | |

| Data from a study on new 5-bromo-3-substituted-hydrazono-1H-2-indolinones.[8] |

Signaling Pathways in Anticancer Activity

The anticancer effects of this compound derivatives are often mediated through the inhibition of VEGFR-2 and EGFR signaling pathways.[5] Inhibition of these pathways disrupts downstream signaling cascades like the MAPK and PI3K/Akt pathways, which are critical for cell proliferation and survival.[5]

References

- 1. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. 5-Bromoindole | 10075-50-0 | Benchchem [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and primary cytotoxicity evaluation of new 5-bromo-3-substituted-hydrazono-1H-2-indolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Analysis of 5-Bromoindoline and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural characteristics of 5-bromoindoline and its derivatives. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed data and experimental protocols to support further investigation and application of these compounds.

Core Structural Analysis

The structural elucidation of this compound and its derivatives is fundamental to understanding their chemical reactivity and biological activity. This section presents a summary of quantitative data obtained from key analytical techniques.

Crystallographic Data

While a crystallographic information file (CIF) for the parent this compound is not publicly available, structural data for its derivatives provide valuable insights into the molecular geometry of the indoline scaffold. Below is a summary of the crystallographic data for 5-bromo-1-ethylindoline-2,3-dione.

Table 1: Crystallographic Data for 5-Bromo-1-ethylindoline-2,3-dione

| Parameter | Value |

| Empirical Formula | C₁₀H₈BrNO₂ |

| Formula Weight | 254.08 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.5198 (3) |

| b (Å) | 10.0655 (3) |

| c (Å) | 11.2341 (3) |

| α (°) | 70.9288 (16) |

| β (°) | 75.4109 (16) |

| γ (°) | 85.2199 (16) |

| Volume (ų) | 984.58 (5) |

| Z | 4 |

NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound.

Table 2: ¹H NMR Spectral Data of this compound [1]

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 7.41 | dd | 8.4, 2.4 |

| H-6 | 7.29 | dt | 2.2, 1.1 |

| H-7 | 6.64 | d | 8.4 |

| NH | 4.56 | t | 3.8 |

| H-2 | 3.75 | q | 4.0 |

| H-3 | 3.07 | td | 4.0, 1.1 |

Table 3: ¹³C NMR Spectral Data of this compound [1]

| Carbon | Chemical Shift (δ, ppm) |

| C-7a | 151.46 |

| C-3a | 133.72 |

| C-6 | 131.67 |

| C-4 | 130.28 |

| C-7 | 115.07 |

| C-5 | 108.79 |

| C-2 | 47.37 |

| C-3 | 28.07 |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its derivatives.

Synthesis of N-Acetylindoline[2]

Workflow for the Synthesis of N-Acetylindoline

Procedure:

-

In a reaction bottle, combine indoline (16g, 0.13mol), 1,2-dichloroethane (140g), and anhydrous potassium carbonate (18.56g) to obtain reaction mixture C.[2]

-

Cool reaction mixture C to 0°C.

-

Slowly add acetyl chloride (11g, 0.16mol) to reaction mixture C at 0°C and allow the reaction to proceed.

-

After the reaction is complete, recover the 1,2-dichloroethane from the reaction mixture to obtain the N-acetylindoline product.

Synthesis of N-Acetyl-5-bromoindoline[2]

Workflow for the Synthesis of N-Acetyl-5-bromoindoline

Procedure:

-

In a reaction bottle, combine N-acetylindoline (65g, 0.40mol) and 1,2-dichloroethane (540g) and stir well to obtain reaction mixture E.[2]

-

Cool reaction mixture E to 0-5°C.

-

Slowly add bromine (76.80g, 0.48mol) to obtain reaction mixture F.

-

Neutralize mixture F with a saturated sodium bicarbonate solution to yield the N-acetyl-5-bromoindoline product.

Synthesis of this compound[2]

Workflow for the Synthesis of this compound

Procedure:

-

In a reaction bottle, combine 1-acetyl-5-bromoindoline (38g, 0.16mol), concentrated hydrochloric acid (41g), and methanol (50g). Stir the mixture well to obtain reaction mixture I.[2]

-

Heat reaction mixture I at 70°C.

-

After the reaction is complete, neutralize the mixture with a 30% sodium hydroxide solution.

-

Separate the organic and aqueous phases.

-

Extract the organic phase three times with dichloromethane (397g).

-

Combine the organic layers and recover the dichloromethane solvent to obtain the this compound product.[2]

Synthesis of 5-Bromoindole from this compound[2]

Workflow for the Oxidation of this compound

Procedure:

-

In a reaction bottle, combine this compound (30g, 0.15mol), foam charcoal (50g), and toluene (250g). Stir the mixture well to obtain reaction mixture L.[2]

-

Heat reaction mixture L at 70°C with an oxygen flow rate of 220mL/min for 15 hours. Monitor the reaction for the disappearance of the starting material.

-

After the reaction is complete, filter the mixture to remove the foam charcoal.

-

Recover the toluene from the organic layer to obtain the 5-bromoindole product.[2]

Signaling Pathways and Biological Activity

Derivatives of this compound have shown significant potential as inhibitors of key signaling pathways implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.

EGFR Signaling Pathway

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers.

EGFR Signaling Pathway

VEGFR Signaling Pathway

The VEGFR signaling pathway is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

VEGFR Signaling Pathway

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions Using 5-Bromoindoline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 5-bromoindoline in Suzuki-Miyaura cross-coupling reactions. This versatile building block is instrumental in the synthesis of 5-arylindoline scaffolds, a privileged structure in medicinal chemistry due to its prevalence in biologically active compounds, particularly as kinase inhibitors.

Introduction to this compound in Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds.[1] It offers mild reaction conditions, tolerance to a wide range of functional groups, and the use of generally stable and less toxic organoboron reagents.[2] this compound serves as an excellent substrate for these reactions, providing a gateway to a diverse array of 5-arylindoline derivatives. These products are of significant interest in drug discovery, with many indole derivatives being investigated as inhibitors of key signaling pathways implicated in diseases like cancer.[3] The bromine atom at the C5 position of the indoline core is strategically placed for functionalization via palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl and heteroaryl moieties.[2]

Key Reaction Parameters

Successful Suzuki-Miyaura coupling of this compound hinges on the careful selection of several key parameters:

-

Palladium Catalyst: A variety of palladium catalysts can be employed. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a common choice for these reactions.[2] Other effective catalysts include those with specialized phosphine ligands like [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) and even ligand-free palladium nanoparticles, which can facilitate the reaction under mild, aqueous conditions.[4][5]

-

Base: An appropriate base is crucial for the transmetalation step of the catalytic cycle. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are frequently used.[2][5] The choice of base can depend on the solvent and the specific substrates being coupled.

-

Solvent: The reaction can be performed in a range of solvents. Common choices include ethereal solvents like 1,4-dioxane and dimethoxyethane (DME), as well as alcohols like ethanol.[2][5] To improve the solubility of all components, aqueous mixtures (e.g., dioxane/water or ethanol/water) are often employed.[6]

-

N-Protection: The secondary amine of the indoline ring can sometimes interfere with the catalytic cycle. While some reactions proceed with the free NH group, N-protection (e.g., with an acetyl or Boc group) is a common strategy to prevent side reactions and improve yields.

-

Heating Method: Both conventional heating and microwave irradiation are effective. Microwave-assisted synthesis can significantly reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles.[1]

Quantitative Data Presentation

The following tables summarize yields and reaction conditions for the Suzuki-Miyaura coupling of this compound derivatives with various arylboronic acids, showcasing both microwave-assisted and conventional heating methods.

Table 1: Microwave-Assisted Suzuki-Miyaura Coupling of a this compound Derivative

Reaction Conditions: 5-bromo-1,3,3-trimethyl-1,3-dihydro-6'H-spiro[indole-2,2'-piperidin]-6'-one (1.0 eq.), Arylboronic acid (1.3 eq.), Pd(PPh₃)₄ (7 mol%), Cs₂CO₃ (2.0 eq. in 1M aqueous solution), Ethanol, 100 °C, Microwave irradiation.[1]

| Arylboronic Acid | Product | Time (min) | Yield (%) |

| Phenylboronic acid | 5-Phenyl derivative | 30 | 97 |

| Naphthalene-2-boronic acid | 5-(Naphthalen-2-yl) derivative | 25 | 97 |

| 3-Chlorophenylboronic acid | 5-(3-Chlorophenyl) derivative | 40 | 81 |

| Thiophene-3-boronic acid | 5-(Thiophen-3-yl) derivative | 40 | 82 |

Table 2: Suzuki-Miyaura Coupling of 5-Bromoindoles under Various Conditions

| 5-Bromoindole Derivative | Coupling Partner | Catalyst (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 5-Bromoindole | Phenylboronic acid | Pd-Nanoparticles (5) | K₃PO₄ (5) | Water | 40 | 6 | 76[7] |

| N-ethyl-5-bromoindazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | High Yield[5] |

| 5,7-Dibromoindole | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (4) | Water | 120 (µW) | 1 | 83[6] |

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling of a this compound Derivative

This protocol is adapted from a reported procedure for the efficient synthesis of 5-arylindoline derivatives.[1]

Materials:

-

This compound derivative (e.g., 5-bromo-1,3,3-trimethylspiro[indole-2,2'-piperidin]-6'-one) (1.0 mmol)

-

Arylboronic acid (1.3 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.07 mmol, 7 mol%)

-

1M aqueous Cesium Carbonate (Cs₂CO₃) solution (2.0 mL, 2.0 mmol)

-

Ethanol (5 mL)

-

Microwave reactor vial (10 mL) with a stir bar

-

Argon or Nitrogen gas supply

Procedure:

-

To a microwave reactor vial containing a magnetic stir bar, add the this compound derivative (1.0 mmol), the arylboronic acid (1.3 mmol), and Pd(PPh₃)₄ (0.07 mmol).

-

Add ethanol (5 mL) to the vial, followed by the 1M aqueous Cs₂CO₃ solution (2.0 mL).

-

Seal the vial securely with a cap.

-

Purge the vial with argon or nitrogen gas for 5-10 minutes.

-

Place the vial in the microwave reactor.

-

Irradiate the reaction mixture at 100 °C for the specified time (typically 25-40 minutes), with stirring.

-

After the reaction is complete (monitored by TLC or LC-MS), allow the vial to cool to room temperature.

-

Work-up: Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-arylindoline derivative.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of N-Acetyl-5-bromoindoline (Conventional Heating)

This is a representative protocol for the coupling of an N-protected this compound under conventional heating.

Materials:

-

N-Acetyl-5-bromoindoline (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 mmol)

-

1,4-Dioxane (8 mL)

-

Water (2 mL)

-

Schlenk flask or round-bottom flask with a reflux condenser

-

Argon or Nitrogen gas supply

Procedure:

-

To an oven-dried Schlenk flask, add N-acetyl-5-bromoindoline (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), and K₂CO₃ (2.0 mmol).

-

Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

-

Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

-

Heat the reaction mixture to 80-90 °C with vigorous stirring under the inert atmosphere.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Work-up: Dilute the mixture with ethyl acetate (50 mL) and water (20 mL). Separate the organic layer, and wash it with water (2 x 20 mL) and then with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling of this compound.

Caption: The PI3K/Akt/mTOR pathway, a key target for 5-arylindoline kinase inhibitors.

References

- 1. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]

- 2. researchgate.net [researchgate.net]

- 3. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for N-alkylation of 5-Bromoindoline

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the N-alkylation of 5-bromoindoline, a key synthetic intermediate in the development of various pharmaceutical compounds. The protocols outlined below are based on established methodologies and offer guidance on reagent selection, reaction conditions, and purification techniques.

Introduction

This compound is a valuable building block in medicinal chemistry. The ability to introduce a wide variety of substituents at the nitrogen atom via N-alkylation allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. The protocols described herein detail two common and effective methods for the N-alkylation of this compound: a classical approach using alkyl halides with a strong base and an iron-catalyzed method utilizing alcohols as alkylating agents.

Classical N-Alkylation with Alkyl Halides

This widely used method involves the deprotonation of the indoline nitrogen with a strong base, followed by nucleophilic attack on an alkyl halide. Sodium hydride (NaH) is a commonly employed base for this transformation, offering high reactivity and good yields.

Experimental Protocol

Materials:

-

This compound

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Alkyl halide (e.g., methyl iodide, benzyl bromide)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Preparation: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).

-

Dissolution: Add anhydrous DMF or THF to dissolve the starting material (concentration typically 0.1-0.5 M).

-

Deprotonation: Cool the solution to 0 °C in an ice-water bath. Carefully add sodium hydride (1.1-1.2 eq) portion-wise. Hydrogen gas will evolve.

-

Stirring: Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.

-

Alkylation: Add the alkyl halide (1.0-1.2 eq) dropwise to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). For less reactive alkyl halides, gentle heating (e.g., 40-60 °C) may be necessary.[1]

-

Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.[1]

-

Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).[1]

Summary of Reaction Conditions and Yields

| Alkylating Agent | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Methyl Iodide | NaH (1.2) | DMF | RT | 4 | ~95% (Estimated) |

| Ethyl Bromide | NaH (1.2) | THF | RT | 12 | ~90% (Estimated) |

| Benzyl Bromide | NaH (1.2) | DMF | RT | 8 | ~92% (Estimated) |

Note: Yields are indicative and can vary based on the specific substrate, reaction scale, and purification method.

Experimental Workflow: Classical N-Alkylation